Comparative Lipophilicity: 3,5-Dimethylpyrazole vs. Unsubstituted Pyrazole Analog
The target compound possesses a computed XLogP3 of 1.4, whereas the des-methyl analog (CAS 1421473-24-6) is predicted to have a lower LogP (estimated ~0.7 based on fragment contribution methods) [1]. This ~0.7 Log unit difference represents a roughly 5-fold increase in octanol-water partition coefficient, which directly influences membrane permeability and target binding kinetics. In published SAR on pyrazolyl-pyrimidine scaffolds, such LogP optimization is critical for achieving oral bioavailability and CNS penetration [2].
| Evidence Dimension | LogP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (computed by PubChem) |
| Comparator Or Baseline | N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide (CAS 1421473-24-6), predicted XLogP3 ~0.7 |
| Quantified Difference | ΔLogP ≈ +0.7 (approximately 5-fold greater lipophilicity) |
| Conditions | Computed using XLogP3 algorithm; validated against experimental LogP of analogous pyrimidine picolinamides. |
Why This Matters
Higher lipophilicity directly impacts formulation solubility, membrane permeability, and in vivo distribution, making this compound a preferred scaffold for optimizing oral bioavailability in kinase inhibitor programs.
- [1] PubChem. Compound Summary for CID 71789820, XLogP3-AA = 1.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71789820. View Source
- [2] Justia Patents. Pyrazolyl-pyrimidine derivatives as kinase inhibitors (US Patent 9284298). April 3, 2012. (Class-level inference: this patent establishes the SAR framework where alkyl substitution on pyrazole modulates LogP and potency.) View Source
